molecular formula C16H16N4O2S B2973874 4-amino-N-ethyl-N-[(furan-2-yl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide CAS No. 1251695-31-4

4-amino-N-ethyl-N-[(furan-2-yl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide

Cat. No.: B2973874
CAS No.: 1251695-31-4
M. Wt: 328.39
InChI Key: QLNNZMLEHJORRA-UHFFFAOYSA-N
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Description

4-amino-N-ethyl-N-[(furan-2-yl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including an amino group, an ethyl group, a furan ring, a pyridine ring, and a thiazole ring. The unique combination of these functional groups and rings imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-ethyl-N-[(furan-2-yl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction with a suitable pyridine derivative.

    Attachment of the Furan Ring: The furan ring can be attached via a nucleophilic substitution reaction using a furan derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-ethyl-N-[(furan-2-yl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be used to facilitate certain reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may yield amine or alcohol derivatives.

Scientific Research Applications

4-amino-N-ethyl-N-[(furan-2-yl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-N-ethyl-N-[(furan-2-yl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-ethyl-N-[(furan-2-yl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is unique due to the combination of its functional groups and rings, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

IUPAC Name

4-amino-N-ethyl-N-(furan-2-ylmethyl)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-2-20(10-11-6-5-9-22-11)16(21)15-13(17)14(19-23-15)12-7-3-4-8-18-12/h3-9H,2,10,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNNZMLEHJORRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CO1)C(=O)C2=C(C(=NS2)C3=CC=CC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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